molecular formula C8H8ClNO3 B7961242 2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid

2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid

Cat. No.: B7961242
M. Wt: 201.61 g/mol
InChI Key: IFSLMNRPDYWKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 3rd position of the pyridine ring, along with an acetic acid moiety at the 2nd position. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid typically involves the chlorination and methoxylation of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the use of 5-chloro-3-methoxypyridine as a starting material, which undergoes a series of reactions to introduce the acetic acid moiety. The reaction conditions often include the use of reagents such as sodium hydroxide, ethyl acetate, and various catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process typically includes steps such as chlorination, methoxylation, and acetic acid introduction under controlled temperature and pressure conditions. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid is unique due to the presence of both chloro and methoxy groups on the pyridine ring along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(5-chloro-3-methoxypyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-7-2-5(9)4-10-6(7)3-8(11)12/h2,4H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSLMNRPDYWKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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